molecular formula C9H10N2 B8587418 6-ethyl-1H-indazole

6-ethyl-1H-indazole

Cat. No.: B8587418
M. Wt: 146.19 g/mol
InChI Key: IQQDHAWQMQYIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-1H-indazole is a heterocyclic compound comprising a fused benzene and pyrazole ring system with an ethyl (-CH2CH3) substituent at the 6-position of the indazole scaffold. Indazoles are pharmacologically significant due to their structural versatility and ability to interact with biological targets.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

6-ethyl-1H-indazole

InChI

InChI=1S/C9H10N2/c1-2-7-3-4-8-6-10-11-9(8)5-7/h3-6H,2H2,1H3,(H,10,11)

InChI Key

IQQDHAWQMQYIHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C=NN2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the indazole ring significantly influence molecular weight, solubility, and reactivity. Below is a comparative table of key analogues:

Compound Name Substituent(s) Position(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Ethyl-1H-indazole Ethyl 6 C9H10N2 146.19 Hypothesized enhanced lipophilicity N/A
6-Acetyl-1H-indazole Acetyl 6 C9H8N2O 160.17 Life science research; ketone group enables conjugation
6-Bromo-3-ethyl-1H-indazole Bromo, Ethyl 6, 3 C9H9BrN2 237.08 Medicinal chemistry; halogen enhances bioactivity
4-Methyl-1H-indazole Methyl 4 C8H8N2 132.16 Studied for corrosion inhibition
1-Allyl-6-nitro-1H-indazole Allyl, Nitro 1, 6 C10H9N3O2 203.20 Cytotoxic against cancer cell lines
5,6-Dimethyl-1H-indazole Methyl 5, 6 C9H10N2 146.19 Structural rigidity; safety data available

Key Research Findings

Positional Effects on Bioactivity

  • 4-Position Substitution : 4-Fluoro-, 4-chloro-, and 4-methyl-1H-indazoles demonstrate variable inhibition efficiencies, with methyl groups showing optimal performance in corrosion inhibition studies .

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